N-benzo[c]phenanthren-5-ylacetamide
Description
Properties
CAS No. |
4176-51-6 |
|---|---|
Molecular Formula |
C20H15NO |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
N-benzo[c]phenanthren-5-ylacetamide |
InChI |
InChI=1S/C20H15NO/c1-13(22)21-19-12-15-11-10-14-6-2-3-7-16(14)20(15)18-9-5-4-8-17(18)19/h2-12H,1H3,(H,21,22) |
InChI Key |
LWSVQCZFTDZZFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C41 |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The Suzuki-Miyaura coupling is a cornerstone for constructing biaryl systems in benzo[c]phenanthrene derivatives. A representative synthesis involves reacting benzo[c]phenanthren-5-ylboronic acid with 1-phenyl-2-(4-bromophenyl)benzimidazole under palladium catalysis.
Detailed Protocol
-
Catalyst System : Palladium(II) acetate (0.5 mol%) and tri-o-tolylphosphine (6 mol%)
-
Base : Tripotassium phosphate (120 mmol)
-
Solvent System : Toluene/dioxane/water (300:100:400 mL)
-
Conditions : Reflux for 16 hours
-
Workup : Filtration, sequential washing with toluene, ethanol-water (1:1), and ethanol, followed by triple recrystallization from DMF
This method leverages the stability of boronic acids and the selectivity of palladium catalysts for aryl-aryl bond formation. The mixed solvent system enhances reagent solubility while facilitating phase separation during workup.
Rhodium-Catalyzed Nitro Reduction/Acetylation
Direct Amidation Strategy
A Rh₂(CO)₄Cl₂/DPPP/NaI/W(CO)₆ catalytic system enables one-pot conversion of nitrobenzenes to acetamides. For benzo[c]phenanthrene derivatives, this approach would require a nitro-substituted precursor.
Key Reaction Parameters
-
Catalysts : Rh₂(CO)₄Cl₂ (2 mol%), DPPP (6 mol%), NaI (30 mol%), W(CO)₆ (1 mmol)
-
Additives : Na₃PO₄ (0.75 mmol)
-
Solvent : Dimethyl carbonate (DMC)
-
Conditions : 120°C for 24 hours under nitrogen
-
Purification : Flash chromatography (PE/EA gradients)
This method circumvents intermediate isolation steps by combining nitro reduction (likely via in situ generated CO as a reductant) with acetylation. The use of DMC as a green solvent enhances sustainability.
Multi-Component Cyclocondensation
Reaction Optimization
-
Components : Aldehyde (1 eq), malononitrile (1 eq), 1-tetralone (1 eq), NH₄OAc (2 eq)
-
Conditions : Ethanol, reflux, 6–8 hours
Subsequent acetylation of amine intermediates (e.g., using acetic anhydride/H₂SO₄) could yield the target compound. However, literature reports indicate challenges in cyclizing these amines to heterocycles, favoring N,N-diacetylation instead.
Comparative Analysis of Methods
The Suzuki method provides direct access to the target scaffold but requires pre-functionalized boronic acids. The rhodium approach offers excellent yields for nitro-containing precursors but involves costly catalysts. Multi-component synthesis is atom-economical but necessitates additional steps for acetamide installation.
Mechanistic Considerations
Palladium-Catalyzed Pathway
The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl bond. Tri-o-tolylphosphine enhances catalyst stability by preventing palladium aggregation.
Rhodium-Mediated Process
W(CO)₆ likely decomposes under heat to release CO, reducing Rh(II) to Rh(I). Nitroarenes are reduced to hydroxylamines, which undergo nucleophilic attack by acetate (from DMC decomposition) to form acetamides. NaI may facilitate halide exchange, stabilizing intermediate rhodium species.
Cyclocondensation Chemistry
Base-mediated Knoevenagel condensation between the aldehyde and malononitrile forms an α,β-unsaturated nitrile, which undergoes Michael addition with 1-tetralone. Ammonium acetate facilitates both imine formation and cyclization.
Challenges and Limitations
-
Suzuki Reaction : Sensitivity to oxygen and moisture necessitates rigorous anhydrous conditions.
-
Rhodium System : Catalyst loading and cost may impede large-scale applications.
-
Multi-Component Route : Limited regiocontrol in polycyclic systems and competing side reactions.
Chemical Reactions Analysis
Types of Reactions
N-benzo[c]phenanthren-5-ylacetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced phenanthrene derivatives.
Substitution: Halogenated phenanthrene derivatives.
Scientific Research Applications
N-benzo[c]phenanthren-5-ylacetamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-benzo[c]phenanthren-5-ylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. For example, it may inhibit the activity of certain enzymes or interfere with DNA replication and transcription .
Comparison with Similar Compounds
Benzo-Fused Heterocyclic Acetamides
N-BENZO[1,3]DIOXOL-5-YL-2-(3-FORMYL-INDOL-1-YL)-ACETAMIDE (CAS: 294889-52-4):
- Structure : Combines a benzodioxol moiety (electron-rich oxygen heterocycle) with an indole-formyl group.
- Molecular Weight : 322.3 g/mol, larger than N-benzo[c]phenanthren-5-ylacetamide (285.34 g/mol) due to the indole substituent.
- Applications : Used as an intermediate or active pharmaceutical ingredient (API) in drug synthesis .
- N-BENZO[1,2,5]THIADIAZOL-5-YL-2-CHLORO-ACETAMIDE (CAS: 842956-21-2): Structure: Features a benzothiadiazole ring (sulfur and nitrogen heterocycle) with a chloroacetamide group. Molecular Weight: 204.65 g/mol, smaller than the target compound.
Polyaromatic and Simple Aromatic Acetamides
- 2-Phenylacetamide (CAS: 103-81-1): Structure: Simplest aromatic acetamide with a single benzene ring. Molecular Weight: 135.16 g/mol, significantly smaller than benzo[c]phenanthrene derivatives.
Physicochemical Properties
*†Estimated based on PAH hydrophobicity.
Key Observations :
- Lipophilicity : Benzo[c]phenanthrenyl and benzodioxol derivatives exhibit higher logP values (>3.5) compared to 2-phenylacetamide (logP ~1.0), suggesting better membrane permeability .
- Steric Effects : The bulky benzo[c]phenanthrene core may hinder binding to enzymatic pockets compared to smaller heterocycles like benzodioxol .
Antimicrobial and Plant Growth Regulation
- coli. Acts as a plant growth regulator, promoting root elongation at low concentrations (10⁻⁴ M) .
- This compound: No direct data, but PAHs are often associated with cytotoxicity or mutagenicity, suggesting possible anticancer or genotoxic effects.
Q & A
Q. What are the key synthetic pathways for N-benzo[c]phenanthren-5-ylacetamide, and how are critical reaction parameters optimized?
this compound can be synthesized via multi-step reactions involving halogenated intermediates and nucleophilic substitutions. For example, analogs like 2-azido-N-phenylacetamides are synthesized by refluxing 2-chloro-N-phenylacetamides with sodium azide in a toluene-water mixture, monitored by TLC using hexane:ethyl acetate (9:1) . Key parameters include solvent selection (e.g., DMF for polar intermediates), reaction time (5–7 hours for azide formation), and purification methods (crystallization or column chromatography). Temperature control during cyclization steps is critical to avoid side reactions .
Q. Which spectroscopic and chromatographic methods are essential for structural confirmation and purity assessment?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic and acetamide moieties, while Mass Spectrometry (MS) verifies molecular weight and fragmentation patterns . High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), particularly for isomers with subtle structural differences. Vibrational spectroscopy (FT-IR) complements these methods by identifying functional groups like C=O stretches (~1650 cm⁻¹) .
Q. How do computational methods enhance the understanding of this compound’s electronic and steric properties?
Density Functional Theory (DFT) calculations predict electron density distribution, reactive sites (e.g., electrophilic nitrophenyl groups), and stability of intermediates. Computational modeling also aids in interpreting vibrational spectra by simulating IR-active modes, resolving ambiguities in experimental data .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data across structural analogs?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. no activity) may arise from differences in substituent positioning or purity. Researchers should:
- Compare dose-response curves across analogs (e.g., 2-fluoro vs. nitro derivatives) .
- Validate assays using standardized protocols (e.g., IC₅₀ measurements with positive controls).
- Perform molecular docking to assess binding affinity variations due to steric hindrance .
Q. What strategies optimize reaction yields in multi-step syntheses of polycyclic acetamides?
Yield optimization involves:
Q. Which in vitro models are suitable for evaluating its pharmacological potential?
- Cancer cell lines : Use MTT assays to test cytotoxicity, focusing on pathways like apoptosis (e.g., caspase-3 activation).
- Enzyme inhibition : Kinase or protease assays with fluorogenic substrates quantify target engagement .
- Receptor binding : Radioligand displacement studies (e.g., for GPCRs) identify competitive antagonism .
Q. How can spectral data inconsistencies (e.g., NMR splitting patterns) be resolved?
Q. What regioselective functionalization strategies enable targeted modifications of the benzo[c]phenanthrene core?
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during nitration .
- Directed ortho-metalation : Lithium bases direct substitutions to specific positions on the aromatic ring.
- Microwave-assisted synthesis : Accelerates regioselective cycloadditions with reduced side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
